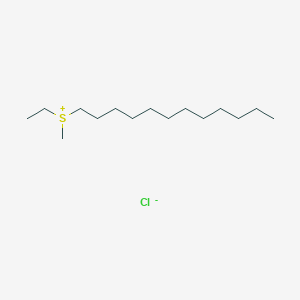![molecular formula C12H13N3O3S B224659 N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a sulfonamide derivative, which has been synthesized using different methods. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies.
Wirkmechanismus
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MPA has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a vital role in gene expression.
Biochemische Und Physiologische Effekte
MPA has several biochemical and physiological effects. Studies have shown that MPA can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. MPA has also been found to have anti-inflammatory properties and can inhibit the activity of inflammatory cytokines. Additionally, MPA has been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using MPA in lab experiments is its high potency and specificity. MPA has been found to have a high affinity for carbonic anhydrase and histone deacetylases, making it an ideal candidate for various research studies. However, one of the limitations of using MPA in lab experiments is its potential toxicity. Studies have shown that MPA can be toxic to certain cell types, and caution should be exercised when using MPA in lab experiments.
Zukünftige Richtungen
The potential applications of MPA in various fields of scientific research are extensive. Some of the future directions for research on MPA include its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of MPA and to identify potential side effects and toxicity issues. Additionally, studies are needed to explore the potential use of MPA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, MPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies. Further research is needed to fully understand the potential applications of MPA and its mechanism of action.
Synthesemethoden
The synthesis of MPA has been achieved using different methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxamide, followed by the addition of acetic anhydride. Both methods have been found to be effective in synthesizing MPA.
Wissenschaftliche Forschungsanwendungen
MPA has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of cancer research. Studies have shown that MPA has anti-cancer properties and can inhibit the growth of cancer cells. MPA has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide |
|---|---|
Molekularformel |
C12H13N3O3S |
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
N-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-9-7-8-15(14-9)19(17,18)12-5-3-11(4-6-12)13-10(2)16/h3-8H,1-2H3,(H,13,16) |
InChI-Schlüssel |
WLPZUPNLGCIWCP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)






